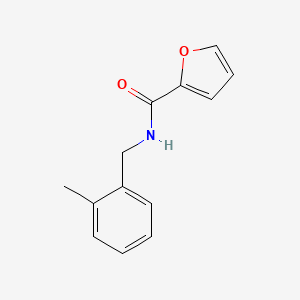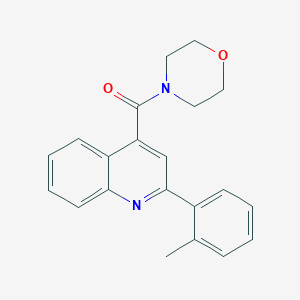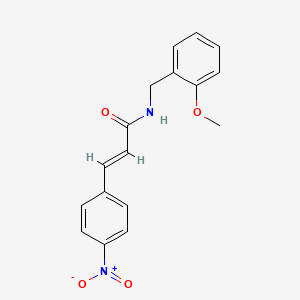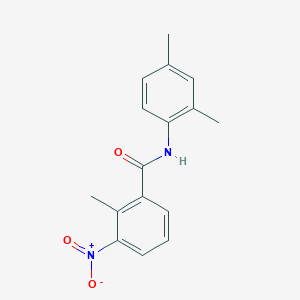
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde, also known as Mocetinostat, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use in cancer treatment, as well as for its effects on various biological processes.
作用機序
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, this compound can increase the acetylation of histone proteins, leading to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, this compound has been shown to enhance the immune response to cancer cells, which can help to eliminate cancer cells more effectively.
実験室実験の利点と制限
One of the main advantages of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression in cancer cells. Additionally, this compound has been shown to have a relatively low toxicity profile, with few side effects. However, one limitation of this compound is its limited efficacy in solid tumors, which may be due to the complex nature of the tumor microenvironment.
将来の方向性
There are several potential future directions for the study of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde. One area of research is the development of combination therapies that combine this compound with other drugs or treatments to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research into the development of new HDAC inhibitors that may have improved efficacy and safety profiles compared to this compound.
In conclusion, this compound is a promising compound that has shown potential for use in cancer treatment. Its specificity for HDAC enzymes allows for targeted inhibition of gene expression in cancer cells, while leaving normal cells relatively unaffected. While there are limitations to its efficacy in solid tumors, ongoing research into combination therapies and the development of new HDAC inhibitors may help to overcome these challenges.
合成法
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is synthesized through a multi-step process that involves the reaction of 4-methylumbelliferone with ethyl oxalyl chloride, followed by the addition of methoxyamine hydrochloride and subsequent reduction with sodium borohydride.
科学的研究の応用
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has been studied extensively for its potential use in cancer treatment, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected.
特性
IUPAC Name |
7-methoxy-4-methyl-2-oxochromene-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-12(14)16-11-5-10(15-2)8(6-13)4-9(7)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOSNDGILYAJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)


![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)



![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
